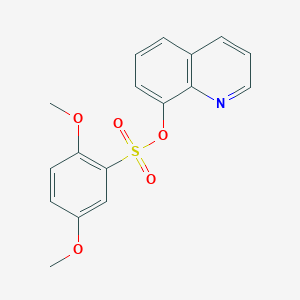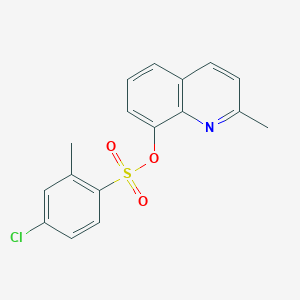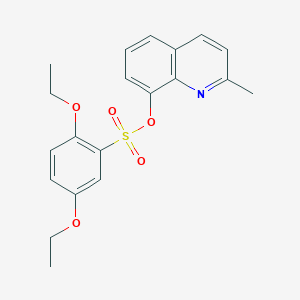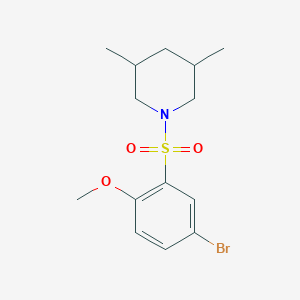
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with the molecular formula C14H20BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpiperidine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(5-substituted-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine: Lacks the dimethyl substitution on the piperidine ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the presence of both the sulfonyl and dimethylpiperidine groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
426217-65-4 |
|---|---|
Molecular Formula |
C14H20BrNO3S |
Molecular Weight |
362.28g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)14-7-12(15)4-5-13(14)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 |
InChI Key |
NSFJCPKVZDTDOK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)

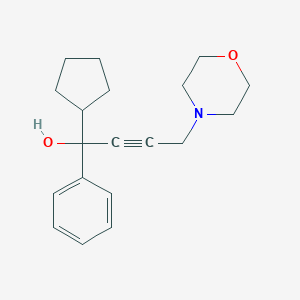
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)

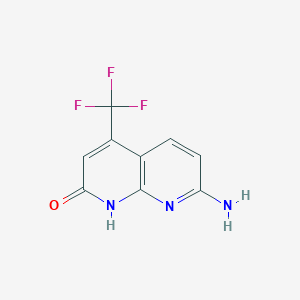
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
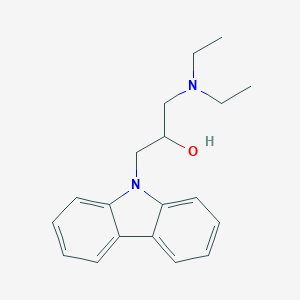
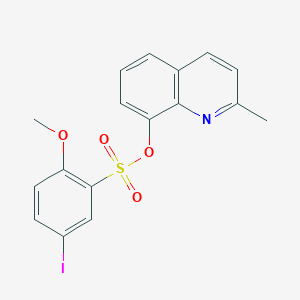
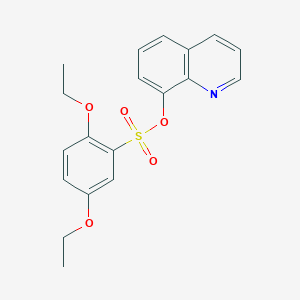
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B346236.png)
